4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
Description
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a methylsulfanyl group, and a phenylethylamino group attached to a pyrimidine ring
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-(1-phenylethylamino)pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4S/c1-16(17-9-7-6-8-10-17)26-22-20(15-25)21(27-23(28-22)29-5)18-11-13-19(14-12-18)24(2,3)4/h6-14,16H,1-5H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLIWJLWFNPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butylphenyl, methylsulfanyl, and phenylethylamino groups are introduced through various substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial production methods may involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE undergoes several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.
Scientific Research Applications
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE include:
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-AMINOPYRIMIDINE: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PHENYLAMINO)PYRIMIDINE: Contains a phenylamino group instead of a phenylethylamino group, which may influence its interaction with molecular targets.
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(METHYLAMINO)PYRIMIDINE: Has a methylamino group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
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